
Benzenemethanamine, N-(1,1-dimethylethyl)-
Overview
Description
Biological Activity
Benzenemethanamine, N-(1,1-dimethylethyl)-, commonly known as tert-Butylbenzylamine, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₁H₁₇N
- Molecular Weight : 163.2594 g/mol
- CAS Registry Number : 3378-72-1
- IUPAC Name : N-(1,1-dimethylethyl)benzamine
Biological Activity
Benzenemethanamine, N-(1,1-dimethylethyl)- exhibits various biological activities that have been the subject of numerous studies. The following sections summarize key findings related to its pharmacological properties and potential therapeutic applications.
Antiviral Activity
Research indicates that derivatives of benzenemethanamine possess antiviral properties. A study highlighted the effectiveness of certain α-substituted benzenemethanamine derivatives against HIV-1. These compounds were formulated into pharmaceutical compositions that demonstrated significant anti-HIV activity in vitro .
Neurotransmitter Modulation
Benzenemethanamine derivatives are known to interact with neurotransmitter systems. They may act as modulators of serotonin and dopamine receptors, influencing mood and behavior. This property suggests potential applications in treating mood disorders and neurodegenerative diseases.
Antimicrobial Properties
Some studies have identified antimicrobial activities associated with benzenemethanamine derivatives. For instance, certain compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents in clinical settings .
Research Findings and Case Studies
The biological activity of benzenemethanamine has been documented in several research studies. Below are notable findings:
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
Benzenemethanamine, N-(1,1-dimethylethyl)- can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being used for general applications. For mass spectrometry compatibility, formic acid is recommended instead of phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Table 1: HPLC Method Parameters
Parameter | Value |
---|---|
Mobile Phase | Acetonitrile: Water: Phosphoric Acid |
Column Type | Newcrom R1 HPLC Column |
Particle Size | 3 µm |
Application | Pharmacokinetics |
Pharmaceutical Applications
Benzenemethanamine, N-(1,1-dimethylethyl)- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in several chemical reactions that are pivotal in drug development.
Synthesis of Nitrosamines
One notable application involves the synthesis of nitrosamines from secondary amines using this compound as a precursor. The process typically employs sodium nitrite and a silica gel catalyst under controlled conditions to yield nitrosamines, which are crucial in medicinal chemistry for developing new therapeutic agents .
Table 2: Synthesis Reaction Overview
Reactants | Conditions | Product |
---|---|---|
Benzenemethanamine + NaNO₂ + SiO₂ | CH₂Cl₂ solvent, room temperature | Nitrosamines |
Environmental Applications
The compound is also utilized in environmental chemistry for the analysis of organic pollutants. Its ability to form stable derivatives makes it suitable for gas chromatography-mass spectrometry (GC-MS) applications. For instance, it can be used to identify and quantify amine derivatives in wastewater samples .
Table 3: Environmental Analysis Methodology
Sample Type | Analytical Technique | Target Compound |
---|---|---|
Industrial Wastewater | GC-MS | Alkylated Phenols |
Case Studies
Case Study 1: Pharmacokinetics Study
In a study published by SIELC Technologies, researchers utilized HPLC to analyze the pharmacokinetic profile of drugs derived from benzenemethanamine, N-(1,1-dimethylethyl)-. The study demonstrated the compound's utility in determining absorption rates and metabolic pathways of pharmaceuticals .
Case Study 2: Environmental Monitoring
A comprehensive analysis conducted on industrial wastewater samples revealed the presence of benzenemethanamine derivatives. The study highlighted its effectiveness in environmental monitoring and pollutant identification through advanced chromatographic techniques .
Q & A
Basic Question: What are the recommended synthetic routes for preparing Benzenemethanamine, N-(1,1-dimethylethyl)-, and how can purity be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution, where tert-butylamine reacts with benzyl halides (e.g., benzyl chloride) under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
- Temperature control : Maintain 0–5°C during the reaction to reduce side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves purity. Solubility data (2 g/L in water at 20°C) from can guide solvent selection.
- Characterization : Confirm purity via GC-MS or HPLC, referencing NMR (¹H/¹³C) and IR spectra against NIST standards .
Basic Question: Which analytical techniques are critical for characterizing Benzenemethanamine, N-(1,1-dimethylethyl)-?
Answer:
- Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 177.2).
- Physical Properties : Measure refractive index (n20/D ~1.497) and density (0.881 g/mL) to cross-validate purity .
Basic Question: What safety protocols are essential when handling Benzenemethanamine, N-(1,1-dimethylethyl)-?
Answer:
- Hazard Classification : Classified as 6.1D (acute toxicity), 8.2C (corrosive to metals), and 8.3A (skin corrosion) .
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (per OSHA guidelines in ).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Consult SDS for emergency measures .
Advanced Question: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Answer:
- Experimental Replication : Reproduce solubility tests (e.g., 2 g/L in water at 20°C) under controlled pH and temperature .
- Cross-Validation : Use multiple techniques (e.g., UV-Vis for solubility, DSC for thermal stability) and compare with NIST or EPA reference data .
- Computational Modeling : Apply DFT calculations to predict solubility parameters or reactivity, then validate empirically .
Advanced Question: What role does Benzenemethanamine, N-(1,1-dimethylethyl)-, play in medicinal chemistry or biochemical studies?
Answer:
- Building Block : The tert-butyl group enhances steric bulk, making it useful in designing enzyme inhibitors or receptor ligands.
- Bioactivity Screening : identifies its presence in plant extracts with antimicrobial properties, suggesting potential as a lead compound.
- Derivatization : Couple with sulfonamide or pyrimidine groups (as in ) to study structure-activity relationships .
Advanced Question: How can thermodynamic properties (e.g., stability under varying temperatures) be systematically evaluated?
Answer:
- Thermal Analysis : Conduct TGA (decomposition onset ~200°C) and DSC (melting point verification) to assess stability.
- Kinetic Studies : Monitor degradation rates under accelerated conditions (40–60°C) via HPLC.
- Environmental Sensitivity : Test hygroscopicity and oxidation susceptibility using controlled humidity chambers .
Advanced Question: What strategies mitigate air sensitivity during storage and experimental use?
Answer:
- Storage : Store under inert gas (argon/nitrogen) at ≤30°C, as per .
- Handling : Use Schlenk lines or gloveboxes for air-free synthesis.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent oxidation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzenemethanamine, N-(1,1-dimethylethyl)-
- Synonyms: N-tert-Butylbenzylamine, N-(tert-Butyl)benzylamine, CAS 3378-72-1 .
- Molecular Formula : C₁₁H₁₇N
- Molecular Weight : 163.26 g/mol .
Physical Properties :
- Density : 0.881 g/mL at 25 °C
- Refractive Index : 1.497
- Water Solubility : 2 g/L at 20 °C
- Boiling Point : ~176 °F (80 °C) .
Chemical Characteristics :
- A secondary amine with a bulky tert-butyl group attached to the nitrogen atom.
- Reactivity : The tert-butyl group introduces steric hindrance, reducing nucleophilicity compared to primary amines.
- Applications : Used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : β-Chloro-N,α-dimethyl-benzeneethanamine Hydrochloride (CAS 25394-24-5)
- Structure : Contains a chlorine atom on the β-carbon and a methyl group on the α-carbon.
- Molecular Formula : C₁₀H₁₅ClN·HCl
- Key Differences :
Compound B : N-Benzyl-1,1-diphenylmethanamine (CAS 5669-43-2)
- Structure : Features two phenyl groups on the methanamine carbon and a benzyl group on the nitrogen.
- Molecular Formula : C₂₀H₁₉N
- Key Differences: Lipophilicity: Increased aromaticity results in higher hydrophobicity (logP ~4.5 vs. ~2.5 for the target compound). Applications: Potential use in catalysis or as a ligand due to steric bulk .
Compound C : N-(4-Chlorophenyl)-α-methyl-benzenemethanamine (CAS 192057-95-7)
- Structure : Contains a chloro-substituted phenyl ring and a methyl group on the methanamine carbon.
- Molecular Formula : C₁₄H₁₃ClN
- Key Differences :
Physical and Chemical Properties Comparison
Property | Target Compound | Compound A | Compound B | Compound C |
---|---|---|---|---|
Molecular Weight | 163.26 g/mol | 220.10 g/mol | 273.38 g/mol | 230.72 g/mol |
Water Solubility | 2 g/L | <1 g/L (hydrochloride) | Insoluble | <1 g/L |
Boiling Point | ~80 °C | Not reported | >250 °C (estimated) | ~200 °C (estimated) |
Key Functional Groups | tert-Butyl, Benzyl | Chlorine, Methyl | Diphenyl, Benzyl | Chlorophenyl, Methyl |
Sources : .
Preparation Methods
Reductive Amination of Benzaldehyde with tert-Butylamine
Reaction Overview
The reductive amination of benzaldehyde with tert-butylamine in the presence of hydrogen and a palladium-based catalyst represents the most widely documented method for synthesizing N-(tert-Butyl)benzylamine. This one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target amine .
Reaction Equation:
2, \text{Pd/C}]{\text{120°C, 4500 Torr}} \text{N-(tert-Butyl)benzylamine} + \text{H}2\text{O}
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include temperature, pressure, catalyst loading, and reaction time. Data from patent US8445726B2 demonstrate that increasing the temperature from 100°C to 120°C enhances the yield from 19.6% to 83.0%, while reducing benzyl alcohol by-product formation from 54% to 8.1% .
Table 1: Impact of Temperature on Reductive Amination
Temperature (°C) | Yield (%) | By-Products (Area %) |
---|---|---|
100 | 19.6 | Benzyl alcohol (54.0) |
120 | 83.0 | Benzyl alcohol (8.1) |
A catalyst loading of 4.0 wt% 5% Pd/C relative to the amine substrate ensures efficient hydrogenation of the imine intermediate. Prolonged stirring (13 hours total) further reduces residual tert-butylamine to 3.4% .
By-Product Analysis
Gas chromatography (GC) analyses identify toluene (5.5%) and unconverted tert-butylamine (3.4%) as primary by-products . The absence of tertiary amines in the output simplifies purification, as confirmed by distillation studies .
Alkylation of tert-Butylamine with Benzyl Chloride
Synthetic Protocol
An alternative route involves the nucleophilic substitution of benzyl chloride with tert-butylamine in dimethylformamide (DMF) under reflux conditions .
Reaction Equation:
Challenges and Limitations
While this method avoids high-pressure hydrogenation, it faces limitations:
-
Low Reported Yields : No quantitative yield data are available in accessible literature, suggesting inefficiency compared to reductive amination .
-
By-Product Formation : Hydrolysis of benzyl chloride to benzyl alcohol and subsequent oxidation to toluene may occur, necessitating rigorous drying and inert atmospheres .
Comparative Analysis of Synthetic Routes
Table 2: Synthesis Method Comparison
Mechanistic Considerations
Reductive amination proceeds via a two-step mechanism:
-
Imine Formation : Condensation of benzaldehyde and tert-butylamine generates an imine intermediate.
-
Hydrogenation : Pd/C catalyzes the reduction of the C=N bond to C-N, with water as the sole by-product .
In contrast, the alkylation route relies on the nucleophilic displacement of chloride by tert-butylamine, which is less atom-economical due to HCl generation .
Industrial-Scale Process Recommendations
Catalyst Recycling
Patent US8445726B2 emphasizes the recyclability of Pd/C catalysts over five cycles without significant activity loss, reducing production costs .
Solvent-Free Operation
Performing reductive amination without solvents simplifies workup and minimizes waste, aligning with green chemistry principles .
Distillation Purification
Post-reaction, fractional distillation under reduced pressure (5 mm Hg) isolates N-(tert-Butyl)benzylamine with a boiling point of 80°C, achieving >98% purity .
Properties
IUPAC Name |
N-benzyl-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOILHAKCBARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063002 | |
Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-72-1 | |
Record name | N-(1,1-Dimethylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3378-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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